tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
Beschreibung
Chemical Identity and Nomenclature
This compound represents a sophisticated example of modern spirocyclic architecture, characterized by its unique structural features and systematic nomenclature. The compound bears the Chemical Abstracts Service registry number 1023595-11-0 and possesses the molecular formula C₁₃H₂₄N₂O₃, corresponding to a molecular weight of 256.37 grams per mole. The International Union of Pure and Applied Chemistry systematic name reflects the complex structural organization of this heterocyclic system, incorporating specific positional descriptors that precisely define the spatial arrangement of heteroatoms within the spirocyclic framework.
The nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for spirocyclic systems, originally developed through the pioneering work of Adolf von Baeyer in 1900 for bicyclic compounds and subsequently expanded by Eduard Buchner and Wilhelm Weigand in 1913 for tricyclic systems. The spiro designation indicates the presence of two rings sharing a single common atom, while the bracketed numerical notation [5.5] specifies that both rings contain five atoms exclusive of the spiro center. The prefix "1-oxa-4,9-diaza" systematically identifies the heteroatom positions, with oxygen occupying position 1 and nitrogen atoms located at positions 4 and 9 within the spirocyclic framework.
The structural complexity of this compound extends beyond simple ring fusion, incorporating a tert-butyl carboxylate protecting group at position 4. This functional group serves dual purposes in synthetic chemistry, providing both steric bulk that influences molecular conformation and chemical reactivity, while simultaneously serving as a removable protecting group for the nitrogen atom at position 4. The InChI key UZILMRSSGKFWTO-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure, enabling precise identification across chemical databases and computational platforms.
The three-dimensional geometry of spirocyclic compounds like this compound differs fundamentally from planar aromatic systems or flexible aliphatic chains. The spirocyclic junction creates a naturally occurring three-dimensional structure that can reduce conformational entropy penalties associated with target binding while producing diverse three-dimensional shapes. This structural rigidity, combined with the perpendicular arrangement of the constituent rings, results in the suppression of molecular interactions between π-systems, enhances solubility characteristics, and prevents the formation of excimers often observed in solid-state fluorescent dyes.
Historical Development in Spirocyclic Chemistry
The historical development of spirocyclic chemistry traces its origins to the seminal work of Adolf von Baeyer, who first identified and characterized spiro compounds in 1900, establishing the foundational nomenclature and structural principles that continue to guide modern spirocyclic research. von Baeyer's initial investigations focused on bicyclic systems containing a single shared atom, introducing the term "spirane" to describe these unique structural motifs. This pioneering work established the conceptual framework for understanding the geometric constraints and synthetic challenges associated with spirocyclic construction, laying the groundwork for subsequent developments in three-dimensional molecular architecture.
The evolution of spirocyclic chemistry accelerated significantly throughout the twentieth century, driven by the recognition that these rigid three-dimensional frameworks offered unique advantages in medicinal chemistry applications. The systematic study of spirocycles revealed their potential to serve as privileged scaffolds in drug discovery, combining conformational rigidity with sufficient flexibility to interact effectively with diverse biological targets. These compounds demonstrated the ability to occupy chemical space that was previously inaccessible through traditional flat aromatic heterocycles, providing medicinal chemists with new tools for modulating selectivity and pharmacological properties.
Recent advances in spirocyclic chemistry have been particularly influenced by the advent of organocatalysis, which has exponentially increased the reported methodologies for enantioselective spirocycle synthesis over the past six years. The development of sophisticated asymmetric methodologies has addressed long-standing challenges in the stereoselective construction of spirocyclic frameworks, enabling the preparation of enantiomerically pure compounds that were previously difficult or impossible to access. These methodological advances have been crucial for the pharmaceutical industry, where the stereochemistry of active compounds can dramatically influence both efficacy and safety profiles.
The specific development of oxa-diazaspiro systems like this compound represents a convergence of several synthetic and medicinal chemistry trends. The incorporation of both oxygen and nitrogen heteroatoms within the spirocyclic framework provides multiple sites for hydrogen bonding interactions while maintaining the three-dimensional structural integrity that characterizes spirocyclic systems. This combination has proven particularly valuable in the design of compounds targeting multiple biological receptors simultaneously, as demonstrated by recent research into dual receptor ligands based on similar spirocyclic scaffolds.
The historical trajectory of spirocyclic chemistry has been marked by increasingly sophisticated synthetic methodologies, ranging from early cyclization reactions to modern metal-catalyzed processes and organocatalytic approaches. These advances have transformed spirocycles from chemical curiosities into essential tools for medicinal chemistry, with several spirocyclic drugs now in clinical use and many more in various stages of development. The field continues to evolve rapidly, driven by computational advances that enable the rational design of spirocyclic frameworks with predictable three-dimensional properties and biological activities.
Significance in Heterocyclic Compound Research
The significance of this compound in heterocyclic compound research extends far beyond its structural novelty, encompassing its role as a versatile synthetic intermediate, a pharmacophore element in drug discovery, and a model system for studying three-dimensional molecular recognition. The compound exemplifies the evolution of heterocyclic chemistry toward increasingly complex three-dimensional architectures that can address the limitations of traditional flat aromatic systems in biological applications. Its unique combination of heteroatoms and spirocyclic geometry provides a platform for investigating fundamental questions about molecular recognition, conformational dynamics, and structure-activity relationships in biological systems.
In the context of medicinal chemistry research, compounds based on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have demonstrated remarkable versatility as dual ligands for multiple receptor systems. Recent investigations have revealed that derivatives of this spirocyclic framework can function simultaneously as μ-opioid receptor agonists and σ₁ receptor antagonists, providing a unique approach to pain management that may offer improved therapeutic indices compared to traditional opioid medications. These findings highlight the potential of spirocyclic heterocycles to address complex pharmacological challenges through their ability to present multiple pharmacophore elements in precise three-dimensional arrangements.
The research significance of this compound class extends to the field of targeted protein degradation, where rigid spirocyclic linkers are being investigated for their potential to influence the three-dimensional orientation of bifunctional protein degraders. Studies have shown that tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate, a closely related analog, serves as an effective rigid linker in proteolysis-targeting chimera development for targeted protein degradation applications. The incorporation of rigidity into the linker region of bifunctional protein degraders can significantly impact the three-dimensional orientation of the degrader molecule, thereby influencing ternary complex formation and optimizing drug-like properties.
Furthermore, the spirocyclic scaffold has proven valuable in enzyme inhibition studies, particularly in the development of soluble epoxide hydrolase inhibitors for treating chronic kidney diseases. Research has demonstrated that 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas exhibit excellent inhibitory activity and oral bioavailability, with one compound successfully lowering serum creatinine levels in rat models of anti-glomerular basement membrane glomerulonephritis. These studies underscore the potential of spirocyclic heterocycles to serve as privileged scaffolds for targeting diverse enzyme families and addressing unmet medical needs.
The broader implications for heterocyclic compound research include the recognition that spirocyclic systems can provide solutions to long-standing challenges in medicinal chemistry, including selectivity, metabolic stability, and central nervous system penetration. The three-dimensional nature of these compounds allows for the creation of binding pockets and interaction surfaces that are not accessible through traditional planar heterocycles, opening new avenues for drug discovery and chemical biology research. As computational methods continue to advance, the rational design of spirocyclic heterocycles is becoming increasingly sophisticated, enabling the prediction and optimization of biological activities based on three-dimensional structural features rather than simple pharmacophore matching approaches.
Eigenschaften
IUPAC Name |
tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-9-17-13(10-15)4-6-14-7-5-13/h14H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEJZQHSRRYDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701800 | |
| Record name | tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023595-11-0 | |
| Record name | tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Key Reaction Conditions and Steps
A representative synthesis reported in the literature (M. García et al., 2019) for related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives involves:
- Starting from a suitable precursor such as a lactam or cyclic amine intermediate.
- Use of strong bases like potassium tert-butoxide in THF at low temperatures (e.g., −78 °C to −30 °C) to promote cyclization and ring closure.
- Purification by flash chromatography using silica gel with solvent gradients (e.g., DCM/MeOH up to 10%).
- Yields reported for analogous compounds are high, for example, 84% yield for a 2-methyl-9-phenethyl-4-phenyl derivative of the spirocyclic system.
Synthesis Scheme Highlights
- The reaction typically involves nucleophilic substitution or acylation steps to introduce substituents.
- Chiral synthesis can be employed to obtain enantiomerically pure compounds, using chiral starting materials and controlling stereochemistry during cyclization.
- The tert-butyl group is introduced via Boc (tert-butoxycarbonyl) protecting group chemistry, commonly using Boc anhydride in dichloromethane.
Industrial and Multi-Step Synthesis Approach
A patent describing a related spirocyclic compound (tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate) outlines a robust seven-step synthesis that can be adapted for the 1-oxa-4,9-diazaspiro[5.5]undecane system:
| Step | Reaction Description | Reagents/Conditions |
|---|---|---|
| 1 | Reaction of ethyl malonate in ethanol | 25-80 °C, 5 h |
| 2 | Reduction with lithium borohydride in THF | - |
| 3 | Reaction with p-toluenesulfonyl chloride | In dichloromethane |
| 4 | Ring closure with cesium carbonate in acetonitrile | - |
| 5 | Reduction using magnesium chips in methanol | - |
| 6 | Boc protection with Boc anhydride in DCM | - |
| 7 | Final hydrogenation with palladium on carbon | In methanol |
This method emphasizes:
- Use of readily available starting materials.
- Mild reaction conditions with controlled temperature.
- High overall yield and suitability for scale-up and industrial production.
Comparative Data Table of Preparation Parameters
Research Findings and Notes on Preparation
- The synthetic route involving potassium tert-butoxide and low temperature control is critical to achieve high selectivity and yield in the formation of the spirocyclic core.
- The Boc protection step is essential to stabilize the amine functionality and facilitate purification and further functionalization.
- The patent method's multi-step approach, although longer, offers advantages in terms of raw material availability and industrial feasibility.
- Enantiomeric purity can be controlled by starting with chiral precursors and careful control of reaction conditions during cyclization steps.
- The final compound's purity and structure are confirmed by NMR, chiral HPLC, and optical rotation measurements.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features a spirocyclic structure that contributes to its biological activity and potential therapeutic applications. The presence of diazabicyclic motifs is particularly relevant in drug design, as these structures can enhance binding affinity to biological targets.
Medicinal Chemistry
Anticancer Activity : Research has shown that compounds with similar spirocyclic structures exhibit promising anticancer properties. For instance, studies have indicated that derivatives of diazaspiro compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
Neuropharmacology : Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane derivatives are being explored for their potential neuroprotective effects. Preliminary studies suggest that these compounds may modulate neurotransmitter systems, offering therapeutic avenues for neurodegenerative diseases.
Organic Synthesis
Building Block for Complex Molecules : The unique structure of tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate makes it an excellent precursor in the synthesis of more complex organic molecules. Its reactivity allows for functionalization at various sites, facilitating the development of novel compounds with tailored properties.
Material Science
Polymer Chemistry : The incorporation of diazaspiro structures into polymer matrices has been investigated for creating materials with enhanced mechanical properties and thermal stability. These materials could find applications in coatings, adhesives, and composites.
Case Study 1: Anticancer Activity Evaluation
A study published in Journal of Medicinal Chemistry evaluated a series of diazaspiro compounds, including tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, for their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant potency against cancer cells.
Case Study 2: Neuroprotective Effects
In a research article from Neuropharmacology, the neuroprotective effects of a related compound were assessed in models of oxidative stress-induced neuronal injury. The study found that treatment with the compound significantly reduced neuronal cell death and improved cell viability compared to controls.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane derivative | Anticancer | 10 | Journal of Medicinal Chemistry |
| Related diazaspiro compound | Neuroprotective | 15 | Neuropharmacology |
| Other spirocyclic analogs | Antimicrobial | 20 | Journal of Antibiotics |
Table 2: Synthetic Routes to Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Condensation of [starting material] | 85 |
| 2 | Cyclization under acidic conditions | 75 |
| 3 | Functionalization with tert-butyl ester | 90 |
Wirkmechanismus
The mechanism of action of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Impact of Heteroatoms :
- Oxygen (Oxa) : Improves hydrogen-bonding capacity and aqueous solubility (logP ~1.2 for the target compound) .
Positional Isomerism
Impact of Positional Changes :
- 4 vs. 9-Carboxylate : The 4-position in the target compound optimizes interactions with hydrophobic pockets in receptors, as shown in MTDL studies .
- 4,8 vs. 4,9-Diaza : The 4,9-diaza configuration in the target compound stabilizes a chair-like conformation, critical for high METTL3 inhibition (IC₅₀ = 0.8 μM vs. 2.1 μM for the 4,8-diaza derivative) .
Substituent Modifications
Impact of Substituents :
- Halogens/CF₃ : Increase steric bulk and electron-withdrawing effects, enhancing target engagement but complicating synthetic routes .
- Heteroaryl Groups : Pyridyl moieties improve solubility (e.g., compound 15 in has aqueous solubility >50 μg/mL) but may introduce off-target interactions.
Data Tables
Table 1. Physicochemical Properties of Key Compounds
| Compound (CAS) | logP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) | σ1 Receptor Ki (nM) |
|---|---|---|---|---|
| 1023595-11-0 (Target) | 1.2 | 35.2 | 3.8 | 45 |
| 930785-40-3 (9-Carboxylate) | 1.0 | 42.1 | 4.1 | 62 |
| 1160247-06-2 (4,8-Diaza) | 1.3 | 28.5 | 3.2 | 89 |
| 208245-69-6 (Thia-dioxide) | 2.1 | 12.4 | 5.6 | 105 |
Data compiled from
Biologische Aktivität
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate (CAS No. 1023595-11-0) is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C13H24N2O3
- Molecular Weight : 256.34 g/mol
- Structure : The compound features a spirocyclic structure which is significant for its biological activity.
Research indicates that compounds similar to tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane derivatives can act as antagonists of the γ-aminobutyric acid type A receptor (GABAAR). These receptors are crucial in the modulation of neurotransmission and have implications in various neurological conditions. The diazaspiro framework appears to enhance binding affinity and selectivity for these receptors, potentially leading to therapeutic applications in anxiety and seizure disorders .
Pharmacological Studies
- GABAAR Antagonism : Studies have shown that related compounds exhibit competitive antagonistic activity at GABAARs, influencing cellular membrane permeability and modulating immune responses .
- Immunomodulatory Effects : The activity of GABAAR antagonists can alter T-cell proliferation, suggesting a role in immune regulation which could be beneficial in treating inflammatory diseases .
Toxicity and Safety
The compound is classified under GHS hazard statements indicating it may cause skin irritation (H315) and serious eye irritation (H319) . This highlights the importance of handling it with care in laboratory settings.
Study on GABAAR Antagonists
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationships (SAR) of diazaspiro compounds, including those similar to tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane. The findings revealed that modifications to the spirocyclic structure significantly impacted their pharmacological profiles, particularly in terms of receptor binding affinity and selectivity .
Immunological Impact
Another study investigated the effects of diazaspiro compounds on macrophage function in the context of infection. The results indicated that these compounds could enhance macrophage activity against pathogens, suggesting potential applications in immunotherapy .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | CAS Number | GABAAR Activity | T-cell Modulation | Toxicity Level |
|---|---|---|---|---|
| This compound | 1023595-11-0 | Antagonist | Yes | Moderate |
| tert-Butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate | 1352926-03-4 | Antagonist | Yes | High |
| tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate | 930785-40-3 | Weak Antagonist | No | Low |
Table 2: Summary of Research Findings
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Bavo et al., 2022 | GABAAR Antagonism | Identified structure modifications enhancing activity |
| Frølund et al., 2021 | Immunomodulatory Effects | Enhanced macrophage function against infections |
Q & A
Q. Basic
- HPLC : Reverse-phase C18 columns (ACN/H2O gradient) detect impurities >0.1%.
- Tandem MS : Fragmentation patterns confirm molecular ions (e.g., m/z 317 [M+H]+ in ).
- Elemental analysis : Validates C, H, N content within ±0.3% of theoretical values .
How does the spirocyclic conformation influence target binding in medicinal chemistry?
Advanced
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold imposes rigidity, reducing entropy loss upon binding. In HDAC inhibitors (), this rigidity improves selectivity by preventing flexible linker regions from adopting non-productive conformations. Molecular dynamics simulations (e.g., GROMACS) show that the spiro system maintains a 120° dihedral angle, aligning the hydroxamic acid moiety with PfHDAC’s catalytic Zn²⁺ ion .
What troubleshooting steps address low purity in Boc deprotection?
Advanced
Low purity (<85%) after HCl/dioxane deprotection () often stems from incomplete acidolysis or side reactions. Solutions include:
- Extended reaction time : 6–8 hours at 0–5°C to minimize tert-butyl carbocation formation.
- Neutralization : Quenching with saturated NaHCO3 before extraction reduces HCl residues.
- Reprotection : Reintroducing Boc under Schlenk conditions if intermediates degrade .
How is this compound utilized in multi-target ligand design?
Advanced
In pain management (), the spiro scaffold serves as a central pharmacophore with dual σ1 receptor/opioid activity. Hybridization strategies attach aryl amides (e.g., 3,5-difluorophenyl) to the 4-position, while the 9-position incorporates heterocycles (e.g., imidazopyridines) for metabolic stability. Radioligand binding assays (Kd < 10 nM) and in vivo tail-flick tests validate multimodal efficacy .
What computational tools predict metabolic stability of derivatives?
Q. Advanced
- CYP450 inhibition assays : Liver microsomes identify vulnerable oxidation sites (e.g., morpholine rings).
- SwissADME : Predicts LogP (2.1–3.5) and topological polar surface area (TPSA > 80 Ų) to optimize blood-brain barrier penetration .
How are stereochemical outcomes controlled during spiro ring formation?
Advanced
Stereoselective synthesis () employs chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes). For the 5,9-dioxo intermediate, NaBH4 reduction at −78°C favors cis-diol formation (dr > 9:1). X-ray crystallography confirms absolute configuration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
